Unii-MF1Y1uci7W
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Unii-MF1Y1uci7W involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and specific to the manufacturing process. general methods involve the use of organic solvents, catalysts, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis in specialized reactors. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Unii-MF1Y1uci7W undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Unii-MF1Y1uci7W has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of Unii-MF1Y1uci7W involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
IVL-983: A structurally similar compound with slight variations in its molecular structure.
IVL-985: Another related compound with different functional groups.
Uniqueness
Unii-MF1Y1uci7W stands out due to its unique combination of functional groups and its specific interactions with molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
224634-99-5 |
---|---|
Molecular Formula |
C31H34N4O8 |
Molecular Weight |
590.6 g/mol |
IUPAC Name |
5-[[(1R)-2-carboxy-1-[4-[[2-[3-methoxy-4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]phenyl]ethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H34N4O8/c1-19-6-3-4-7-23(19)34-31(42)35-24-15-10-20(16-26(24)43-2)17-28(37)32-22-13-11-21(12-14-22)25(18-30(40)41)33-27(36)8-5-9-29(38)39/h3-4,6-7,10-16,25H,5,8-9,17-18H2,1-2H3,(H,32,37)(H,33,36)(H,38,39)(H,40,41)(H2,34,35,42)/t25-/m1/s1 |
InChI Key |
UZGSBQOGNGIHDO-RUZDIDTESA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)CC(=O)NC3=CC=C(C=C3)[C@@H](CC(=O)O)NC(=O)CCCC(=O)O)OC |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)CC(=O)NC3=CC=C(C=C3)C(CC(=O)O)NC(=O)CCCC(=O)O)OC |
Origin of Product |
United States |
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